

# Application Notes and Protocols for Absolute Quantification of Proteins Using Labeled Tyrosine

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## Compound of Interest

Compound Name: *L-4-Hydroxyphenyl-2,6-D2-alanine-2-D1*

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## Introduction

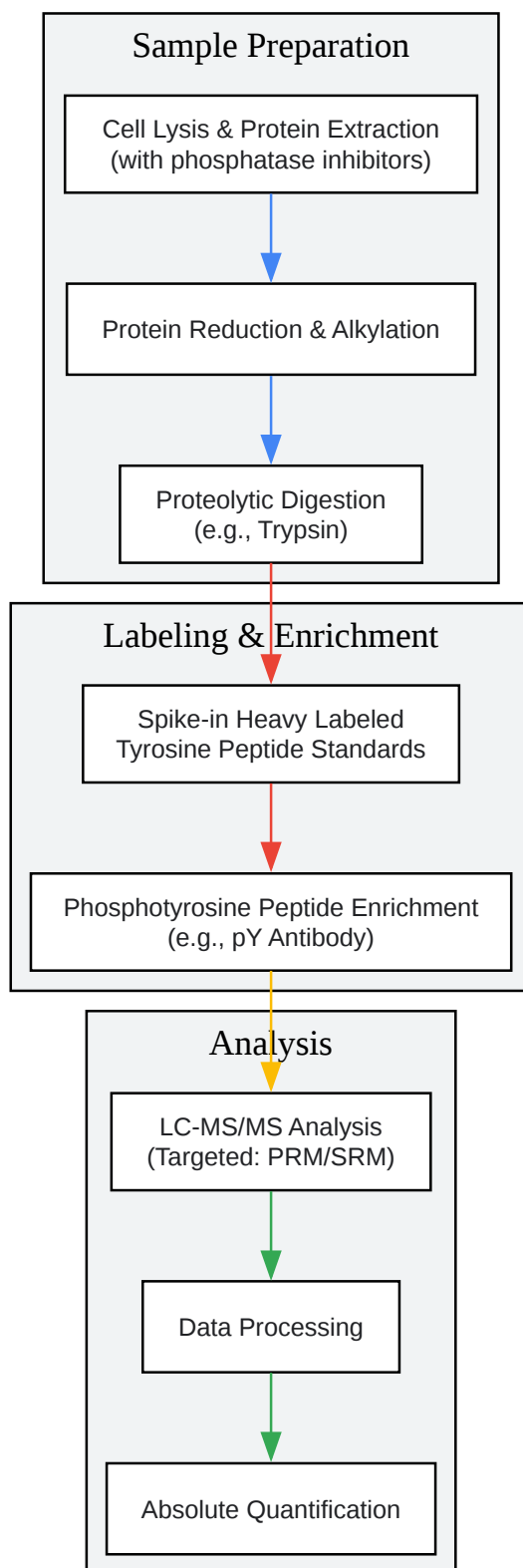
Absolute quantification of proteins provides precise measurements of protein abundance, typically expressed in molar amounts or copy numbers per cell. This contrasts with relative quantification, which only describes changes in protein levels between samples. For many applications in basic research and drug development, such as biomarker validation, determining protein stoichiometry in complexes, and understanding the dynamics of signaling pathways, absolute quantification is essential.

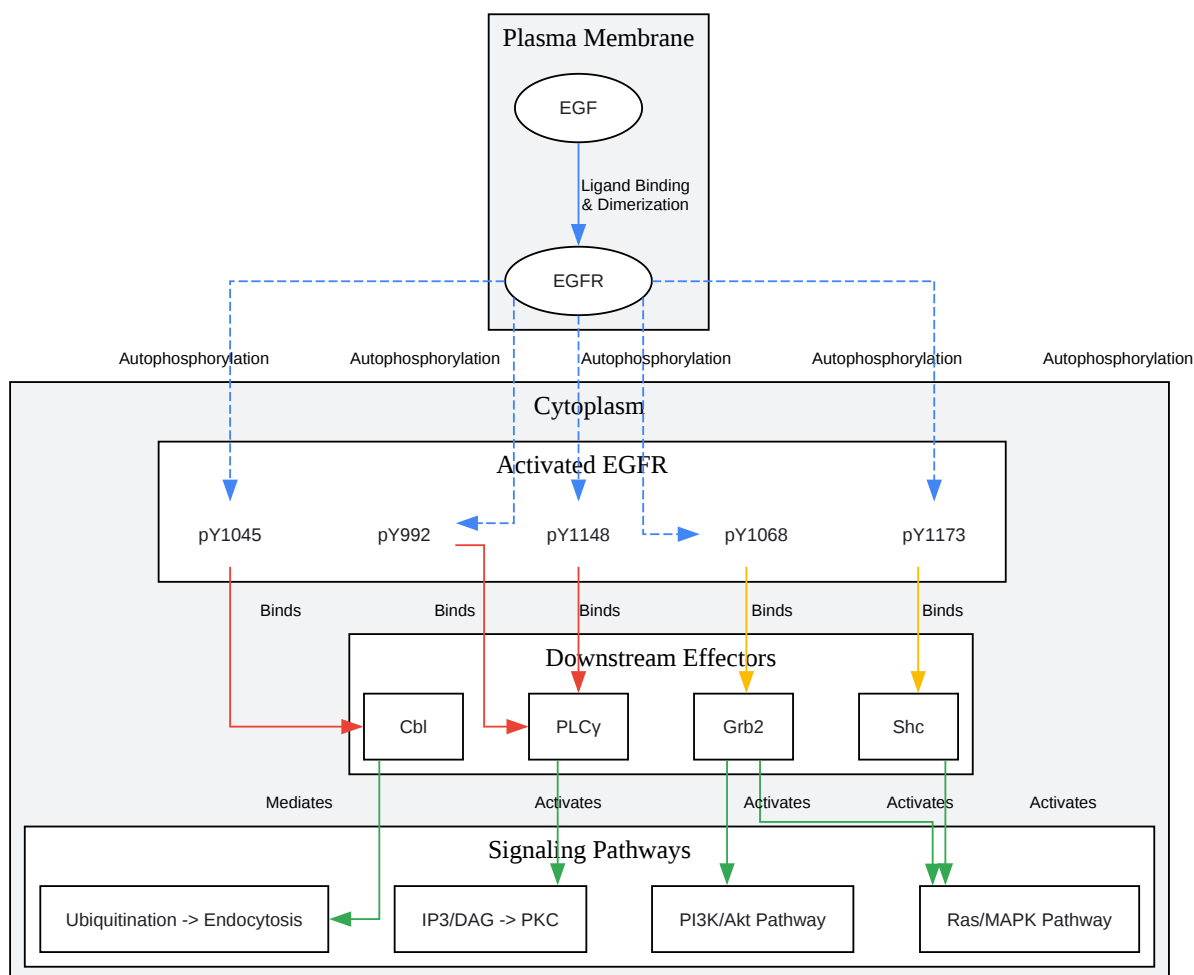
This document outlines a workflow for the absolute quantification of proteins and their post-translational modifications (PTMs), with a specific focus on tyrosine phosphorylation, using stable isotope-labeled (SIL) tyrosine-containing peptides and targeted mass spectrometry. Isotope dilution mass spectrometry (IDMS) is a powerful technique that utilizes synthetic, heavy-isotope-labeled peptides as internal standards.<sup>[1]</sup> These standards, which are chemically identical to their endogenous counterparts but differ in mass, are spiked into a sample in a known amount. The absolute quantity of the endogenous "light" peptide, and by extension the parent protein, can be determined by the ratio of the mass spectrometer signal intensities of the light and heavy peptides.<sup>[1][2]</sup>

This approach is particularly valuable for studying signaling pathways mediated by receptor tyrosine kinases (RTKs), where the precise level of phosphorylation at specific tyrosine residues dictates downstream signaling events and cellular responses.<sup>[3][4]</sup>

## I. Experimental Workflow for Absolute Quantification of Tyrosine Phosphorylation

The overall workflow for the absolute quantification of tyrosine-phosphorylated peptides involves several key stages, from sample preparation to data analysis.





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